An In-depth Technical Guide to 2-Hydroxy-6-(3-trifluoromethylphenyl)pyridine: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 2-Hydroxy-6-(3-trifluoromethylphenyl)pyridine: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Novel Scaffold in Medicinal Chemistry
The landscape of modern drug discovery is perpetually driven by the quest for novel molecular scaffolds that offer unique physicochemical properties and biological activities. Within this context, the pyridine ring and its derivatives are foundational motifs, present in a significant portion of FDA-approved pharmaceuticals.[1] The introduction of a trifluoromethyl (-CF3) group is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity.[2] This guide focuses on the specific, yet underexplored, molecule 2-Hydroxy-6-(3-trifluoromethylphenyl)pyridine , a compound that combines these key features.
A critical characteristic of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding 2-pyridone form.[3][4] For this molecule, the equilibrium lies significantly towards the 6-(3-trifluoromethylphenyl)pyridin-2(1H)-one tautomer, which is the more stable form in both solid and solution phases. This structural nuance is crucial for understanding its reactivity and biological interactions.
While a dedicated CAS number for 2-Hydroxy-6-(3-trifluoromethylphenyl)pyridine is not readily found in major chemical databases, indicating it is not a widely commercialized compound, its structural analogue, 2-Hydroxy-6-(trifluoromethyl)pyridine , is well-documented with CAS Number 34486-06-1 .[5][6] This guide will leverage data from this and other related compounds to project the properties and potential of the title molecule, alongside a proposed synthetic pathway.
Physicochemical Properties: A Comparative Analysis
Predicting the properties of a novel compound is a critical step in assessing its potential for drug development. Below is a table summarizing the known properties of the analogue, 2-Hydroxy-6-(trifluoromethyl)pyridine, which serves as a baseline for estimating the characteristics of 2-Hydroxy-6-(3-trifluoromethylphenyl)pyridine.
| Property | 2-Hydroxy-6-(trifluoromethyl)pyridine | 2-Hydroxy-6-(3-trifluoromethylphenyl)pyridine (Predicted) |
| CAS Number | 34486-06-1[5][6] | Not available |
| Molecular Formula | C6H4F3NO[7][8] | C12H8F3NO |
| Molecular Weight | 163.1 g/mol [7][8] | 243.19 g/mol |
| Appearance | White to off-white solid/crystal[7][8] | Expected to be a white or off-white solid |
| Melting Point | 124-126 °C | Higher than the analogue due to increased molecular weight and aromatic system |
| Boiling Point | ~223-265 °C (Predicted/Reported)[7] | Significantly higher than the analogue |
| Solubility | Moderately soluble in ether solvents, poorly soluble in water[7] | Expected to have lower aqueous solubility and higher solubility in organic solvents due to the lipophilic phenyl group |
| pKa | ~8.03 (Predicted) | Similar or slightly more acidic due to the electron-withdrawing nature of the trifluoromethylphenyl group |
Synthesis and Reactivity: A Strategic Approach
The synthesis of 6-aryl-2-pyridones, such as the title compound, is a subject of considerable interest in synthetic organic chemistry. A highly effective and modular approach for constructing the key carbon-carbon bond between the pyridine and phenyl rings is the Suzuki-Miyaura cross-coupling reaction .[9][10] This palladium-catalyzed reaction is a cornerstone of modern synthetic chemistry due to its high functional group tolerance and efficiency in forming biaryl linkages.[11]
A plausible synthetic route to 2-Hydroxy-6-(3-trifluoromethylphenyl)pyridine would involve the coupling of a 6-halo-2-pyridone derivative with 3-(trifluoromethyl)phenylboronic acid.
Proposed Synthetic Workflow
Caption: Proposed Suzuki-Miyaura cross-coupling workflow for synthesizing the target compound.
Detailed Experimental Protocol (Hypothetical)
-
Reaction Setup : To a reaction vessel, add 6-chloro-2-hydroxypyridine (1.0 eq.), 3-(trifluoromethyl)phenylboronic acid (1.2 eq.), and a suitable base such as potassium carbonate (2.0 eq.).[12]
-
Solvent Addition : Add a degassed mixture of a solvent like 1,4-dioxane and water.
-
Catalyst Introduction : Introduce a palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.05 eq.).[11]
-
Reaction Execution : Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to reflux for a specified period, monitoring the reaction progress by techniques like TLC or LC-MS.
-
Work-up : After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification : Purify the crude product by column chromatography on silica gel to yield the pure 2-Hydroxy-6-(3-trifluoromethylphenyl)pyridine.
Applications in Drug Development and Medicinal Chemistry
The 2-pyridone scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in a wide array of pharmacologically active compounds with antitumor, antimicrobial, and anti-inflammatory properties.[3][13][14][15] The incorporation of the trifluoromethylphenyl moiety is anticipated to further enhance the therapeutic potential of this core structure.
Potential Therapeutic Targets and Mechanisms of Action
-
Kinase Inhibition : Many kinase inhibitors incorporate a pyridine or pyridone core that interacts with the hinge region of the ATP-binding pocket. The 2-pyridone can act as both a hydrogen bond donor and acceptor, a valuable feature for strong target binding.[3] The trifluoromethylphenyl group can provide additional hydrophobic and specific interactions within the active site.
-
Anti-inflammatory and Antiviral Activity : Pyridone derivatives have shown promise as anti-inflammatory agents by modulating pathways involving cytokines like TNF-α.[13] They have also been investigated as inhibitors of viral enzymes, such as HIV-1 non-nucleoside reverse transcriptase.[1]
-
Agrochemicals : Trifluoromethylpyridine derivatives are key components in a number of modern herbicides and insecticides.[8][16] The trifluoromethyl group often enhances the stability and efficacy of these agents.[8]
The structural features of 2-Hydroxy-6-(3-trifluoromethylphenyl)pyridine make it a compelling candidate for screening against a variety of biological targets. The diagram below illustrates the logical relationship between its structural components and potential applications.
Caption: Relationship between the structural features and potential applications of the title compound.
Conclusion and Future Outlook
While 2-Hydroxy-6-(3-trifluoromethylphenyl)pyridine remains a largely uncharacterized molecule, its constituent parts—the 2-pyridone core and the trifluoromethylphenyl group—are both highly valued in medicinal chemistry. The synthetic accessibility via robust methods like the Suzuki-Miyaura coupling makes it an attractive target for synthesis and biological evaluation. This guide provides a foundational understanding of its likely properties and a clear strategic path for its synthesis and exploration. Further research into this and related 6-aryl-2-pyridone scaffolds could unveil new classes of therapeutic agents with enhanced efficacy and drug-like properties.
References
- What is 2-HYDROXY-6-(TRIFLUOROMETHYL)PYRIDINE and how is it synthesized? - FAQ. (n.d.).
- 2-Hydroxy-6-(trifluoromethyl)pyridine. (n.d.). Apollo Scientific.
- 34486-06-1|2-Hydroxy-6-(trifluoromethyl)pyridine|BLD Pharm. (n.d.).
- 2-Hydroxy-6-trifluoromethyl-pyridine | 34486-06-1. (n.d.). Sigma-Aldrich.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PMC.
- Recent Advances of Pyridinone in Medicinal Chemistry. (n.d.). Frontiers.
- 2-Hydroxy-6-(trifluoromethyl)pyridine (HTF). (n.d.). Huimeng Bio-tech.
- Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (n.d.).
- Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. (2025). ResearchGate.
- Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. (n.d.).
- The Role of Trifluoromethylated Pyridines in Modern Drug Discovery. (n.d.).
- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). ResearchGate.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). PMC.
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (n.d.). ACS Publications.
- Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (2022). RSC Publishing.
- Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. (n.d.). Hilaris Publisher.
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. Generation of 6-(Trifluoromethyl)-4,5-dihydro-2(3H)-pyridone and the Application to Synthesis of Some Fused Nitrogen Heterocycles Carrying a Trifluoromethyl Group on the Bridgehead Position via Radical Cyclization of Dihydropyridones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]
- 5. 34486-06-1 Cas No. | 2-Hydroxy-6-(trifluoromethyl)pyridine | Apollo [store.apolloscientific.co.uk]
- 6. 34486-06-1|2-Hydroxy-6-(trifluoromethyl)pyridine|BLD Pharm [bldpharm.com]
- 7. Page loading... [wap.guidechem.com]
- 8. 2-Hydroxy-6-(trifluoromethyl)pyridine (HTF) [huimengchem.cn]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 14. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. hilarispublisher.com [hilarispublisher.com]
- 16. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
